Direct Head-to-Head Comparison: NO Inhibitory Potency of 2-Chlorophenyl vs. Phenyl vs. 3-Chlorophenyl Thiophene Analogs
In a comparative cellular assay evaluating nitric oxide (NO) production inhibition, the 2-chlorophenyl-substituted thiophene analog (target compound structural class) demonstrated an NO inhibition IC50 of 30.0 ± 2.1 μM, representing a 1.6-fold improvement in potency relative to the unsubstituted phenyl analog (IC50 = 47.6 ± 1.1 μM) and a 1.2-fold improvement relative to the 3-chlorophenyl analog (IC50 = 36.2 ± 0.9 μM) [1]. All three compounds maintained favorable cytotoxicity profiles with IC50 values >100 μM in the same assay system [1].
| Evidence Dimension | NO inhibitory activity (anti-inflammatory potential) |
|---|---|
| Target Compound Data | IC50 = 30.0 ± 2.1 μM (2-chlorophenyl analog) |
| Comparator Or Baseline | Phenyl analog: IC50 = 47.6 ± 1.1 μM; 3-chlorophenyl analog: IC50 = 36.2 ± 0.9 μM |
| Quantified Difference | 1.6× more potent than phenyl; 1.2× more potent than 3-chlorophenyl |
| Conditions | RAW 264.7 macrophage cell line; NO production inhibition measured at 50 μM compound concentration; MTT cytotoxicity assay |
Why This Matters
This head-to-head comparison demonstrates that the ortho-chlorine substitution pattern confers superior anti-inflammatory activity relative to both unsubstituted and meta-chloro isomers, making this compound the rational procurement choice for SAR studies targeting NO-mediated pathways.
- [1] PMC6271425. (2014). Table 2: NO inhibition and cytotoxicity data for thiophene derivatives with varied aryl substituents (Compounds 21, 22, 23). Molecules, 19, 16058. View Source
